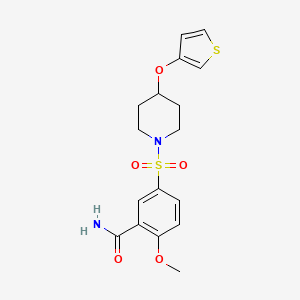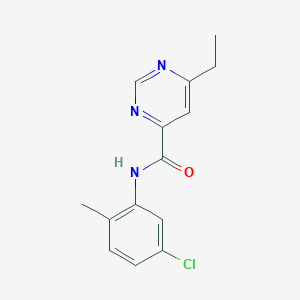
N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first developed as a Janus kinase (JAK) inhibitor, which is a type of enzyme that plays a crucial role in the immune system's response to inflammation. CP-690,550 has been shown to have potent anti-inflammatory effects, making it a promising candidate for the treatment of various autoimmune and inflammatory diseases.
作用機序
N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide works by inhibiting the JAK enzymes, which are involved in the signaling pathways that lead to inflammation. JAK enzymes are responsible for phosphorylating and activating various transcription factors, which then activate the genes that produce pro-inflammatory cytokines. By blocking these enzymes, N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide reduces the production of pro-inflammatory cytokines and reduces inflammation.
Biochemical and Physiological Effects:
N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been shown to have potent anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interferon-gamma (IFN-gamma). N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide also reduces the activation of T cells, which are involved in the immune response. This leads to a reduction in inflammation and an improvement in the symptoms of autoimmune and inflammatory diseases.
実験室実験の利点と制限
N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of JAK enzymes, making it a valuable tool for studying the role of JAK enzymes in various cellular processes. N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide is also relatively stable and has a long half-life in vivo, making it suitable for in vivo experiments.
However, there are also limitations to using N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide in lab experiments. It has been shown to have off-target effects on other enzymes, such as the tyrosine kinase c-Met. This can lead to unwanted side effects and can complicate the interpretation of experimental results. N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide is also a relatively large and complex molecule, which can make it difficult to synthesize and purify.
将来の方向性
There are several future directions for research on N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide. One area of interest is the development of more selective JAK inhibitors that have fewer off-target effects. Another area of interest is the development of combination therapies that target multiple signaling pathways involved in inflammation. N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has also shown potential for the treatment of other diseases, such as graft-versus-host disease and atopic dermatitis, which could be further explored. Finally, more research is needed to fully understand the mechanisms of action of N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide and its potential therapeutic applications.
合成法
The synthesis of N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2,6-dichloropyrimidine with ethyl acetoacetate to form 2-ethyl-6-chloropyrimidine-4,5-dicarboxylic acid ethyl ester. This compound is then reacted with 5-chloro-2-methylphenylamine to form the desired product, N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide.
科学的研究の応用
N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases. It has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide works by inhibiting the JAK enzymes, which are involved in the signaling pathways that lead to inflammation. By blocking these enzymes, N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide reduces inflammation and improves the symptoms of these diseases.
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-3-11-7-13(17-8-16-11)14(19)18-12-6-10(15)5-4-9(12)2/h4-8H,3H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFBSEMMCDPROQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NC2=C(C=CC(=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


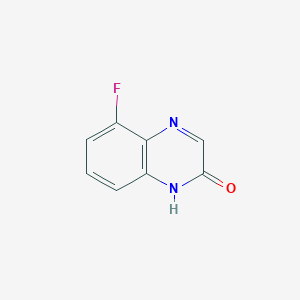

![Tert-butyl 3-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2390820.png)
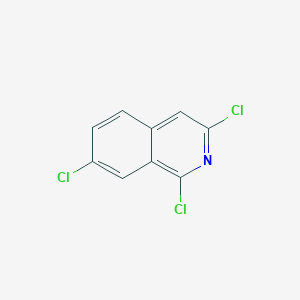
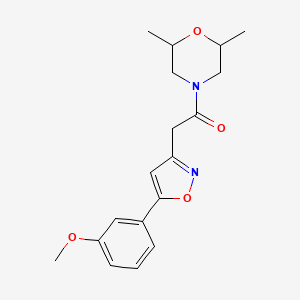
![2-[[5-(4-tert-butylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2390825.png)
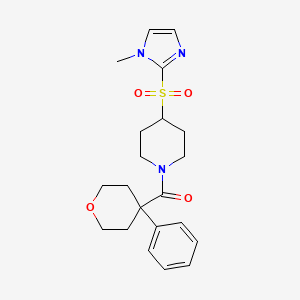

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-propionamide](/img/structure/B2390829.png)
![N-(4-bromophenyl)-2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)acrylamide](/img/structure/B2390830.png)
![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2390833.png)
